Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate
Description
Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate is a pyrrole-derived compound featuring a phenyl carboxylate ester at position 1, a butyl group at position 3, and a hydroxymethyl substituent at position 4. Its molecular formula is tentatively C₁₆H₁₉NO₃ (based on structural analysis), with a molecular weight of ~273.33 g/mol. Structural determination of such compounds often relies on crystallographic tools like SHELX software, which has been critical for resolving small-molecule conformations and intermolecular interactions .
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
phenyl 3-butyl-4-(hydroxymethyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-2-3-7-13-10-17(11-14(13)12-18)16(19)20-15-8-5-4-6-9-15/h4-6,8-11,18H,2-3,7,12H2,1H3 |
InChI Key |
YLFYVFALABNQRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN(C=C1CO)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrrole precursor with phenyl and butyl substituents under controlled conditions. The hydroxymethyl group can be introduced through selective hydroxylation reactions. Catalysts and reagents such as palladium or copper complexes are often employed to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Advanced techniques such as microwave-assisted synthesis or green chemistry approaches may also be utilized to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or butyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield phenyl 3-butyl-4-formyl-1H-pyrrole-1-carboxylate.
Scientific Research Applications
Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to active sites, inhibiting or activating specific pathways, or inducing conformational changes in target molecules. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate and analogous pyrrole derivatives, focusing on substituent effects, physicochemical properties, and functional roles.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Solubility: The hydroxymethyl group in the target compound likely enhances aqueous solubility compared to the tert-butyl group in the cis-tert-butyl analog .
Thermal and Chemical Stability :
- Bulky substituents (e.g., tert-butyl) in the cis-tert-butyl analog may confer higher thermal stability but reduce reactivity in nucleophilic environments .
- The hydroxymethyl group in the target compound could introduce susceptibility to oxidation, necessitating stabilization strategies.
Biological Activity :
- Pyrrole carboxylates with polar groups (e.g., hydroxymethyl) are often explored as enzyme inhibitors or antimicrobial agents due to hydrogen-bonding capabilities.
- Safety data for the cis-tert-butyl analog highlights the need for stringent handling protocols, suggesting similar precautions for the phenyl ester derivative .
Crystallographic Analysis :
- SHELX software remains a cornerstone for resolving crystal structures of pyrrole derivatives, enabling precise determination of bond angles and packing arrangements .
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